2,4-Difluoro-3-methoxy-5-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

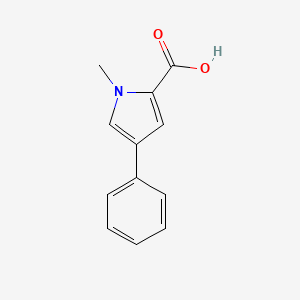

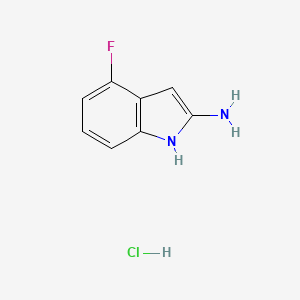

“2,4-Difluoro-3-methoxy-5-methylphenylboronic acid” is a chemical compound with the CAS Number: 2096331-81-4 . It has a molecular weight of 201.97 and its molecular formula is C8H9BF2O3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BF2O3/c1-4-3-5(9(12)13)7(11)8(14-2)6(4)10/h3,12-13H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “2,4-Difluoro-3-methoxy-5-methylphenylboronic acid” were not found, boronic acids are known to be used in Suzuki–Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds.Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.96 and its molecular formula is C8H9BF2O3 . Unfortunately, additional physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

2,4-Bis(trifluoromethyl)phenylboronic acid has been found to be an effective catalyst in the dehydrative condensation between carboxylic acids and amines, suggesting a potential application area for similar boronic acid derivatives like 2,4-difluoro-3-methoxy-5-methylphenylboronic acid in catalyzing amidation reactions. The ortho-substituent in these boronic acids plays a crucial role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation process, which is critical for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Fluorescence Quenching Mechanisms

The study of fluorescence quenching in boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid at room temperature offers insights into the electronic interactions and quenching mechanisms that could be relevant for 2,4-difluoro-3-methoxy-5-methylphenylboronic acid. Understanding these mechanisms is essential for applications in sensing and imaging technologies (Geethanjali, Nagaraja, & Melavanki, 2015).

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, have been used to design and synthesize supramolecular assemblies through hydrogen bonding interactions. These assemblies have applications in creating novel materials with specific chemical and physical properties (Pedireddi & Seethalekshmi, 2004).

Nanofiltration Membrane Development

Boronic acid derivatives have been involved in the synthesis of sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, indicating potential applications of 2,4-difluoro-3-methoxy-5-methylphenylboronic acid in water treatment and purification technologies (Liu et al., 2012).

Propriétés

IUPAC Name |

(2,4-difluoro-3-methoxy-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-4-3-5(9(12)13)7(11)8(14-2)6(4)10/h3,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTDWUVVLJFRCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)OC)F)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3-methoxy-5-methylphenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2855391.png)

![7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)

![1-(3,4-Dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2855399.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2855401.png)

![2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2855403.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2855407.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2855412.png)